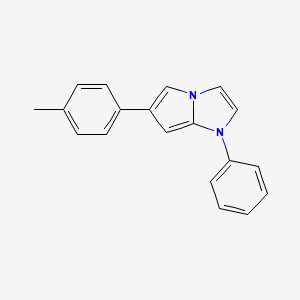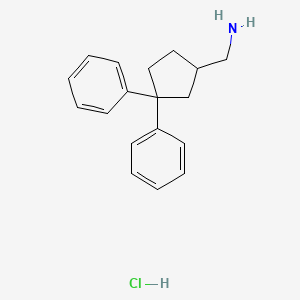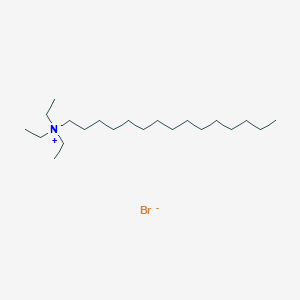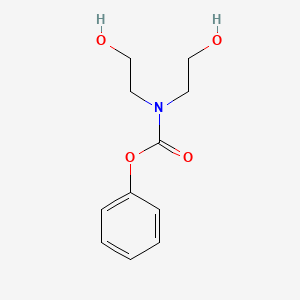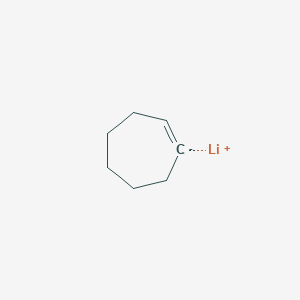
lithium;cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;cycloheptene is a compound that combines lithium, a highly reactive alkali metal, with cycloheptene, a seven-membered ring hydrocarbon with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cycloheptene typically involves the reaction of cycloheptene with a lithium reagent. One common method is the reaction of cycloheptene with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the lithium metal .
Industrial Production Methods
Industrial production of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;cycloheptene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in cycloheptene to a single bond, forming cycloheptane.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted cycloheptene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophiles such as alkyl halides (R-X) can be used in substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone and other oxygenated derivatives.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptene derivatives depending on the electrophile used.
Scientific Research Applications
Lithium;cycloheptene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of biological systems that involve lithium ions.
Mechanism of Action
The mechanism of action of lithium;cycloheptene involves the interaction of lithium ions with various molecular targets. Lithium ions can modulate neurotransmitter activity, particularly dopamine and glutamate pathways, which are crucial in the treatment of mood disorders. Additionally, lithium can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, leading to downstream effects that are beneficial in neuroprotection and mood stabilization .
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: A saturated seven-membered ring hydrocarbon.
Cycloheptanone: A seven-membered ring ketone.
Cyclohexene: A six-membered ring hydrocarbon with a double bond.
Uniqueness
Lithium;cycloheptene is unique due to the presence of both a reactive lithium atom and a cycloheptene ring. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds. For example, the lithium atom can facilitate the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
38202-46-9 |
|---|---|
Molecular Formula |
C7H11Li |
Molecular Weight |
102.1 g/mol |
IUPAC Name |
lithium;cycloheptene |
InChI |
InChI=1S/C7H11.Li/c1-2-4-6-7-5-3-1;/h1H,2,4-7H2;/q-1;+1 |
InChI Key |
FKHWGYBLYZNCES-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCC=[C-]CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


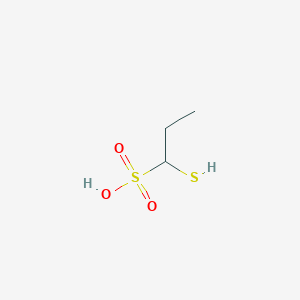


![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
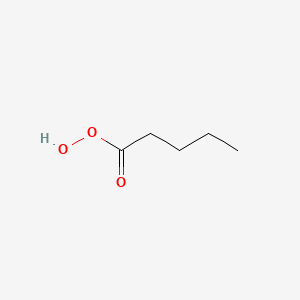
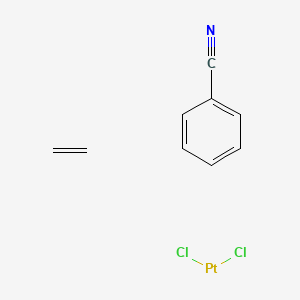

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
